Superior Formation Efficiency by CYP1A1 Compared to CYP3A4 in Human Liver Microsomes
In vitro metabolism studies using human recombinant cytochrome P450 (CYP) enzymes demonstrate that O-Demethyl Lenvatinib formation is not uniformly mediated by the major drug-metabolizing enzyme CYP3A4. Notably, CYP1A1 exhibited superior catalytic efficiency in generating this specific metabolite. [1]
| Evidence Dimension | Relative catalytic efficiency for O-Demethyl Lenvatinib formation |
|---|---|
| Target Compound Data | CYP1A1 more efficient than CYP3A4 |
| Comparator Or Baseline | CYP3A4 (major lenvatinib metabolizer) |
| Quantified Difference | CYP1A1 > CYP3A4 (in absence of cytochrome b5) |
| Conditions | Human recombinant CYP enzymes, in vitro incubation |
Why This Matters
This data informs the selection of appropriate in vitro models for drug-drug interaction (DDI) studies and highlights the unique metabolic vulnerability of this pathway to CYP1A1 modulators, which is not captured by simply measuring parent drug or other metabolites.
- [1] Vavrová K, Indra R, Pompach P, et al. The impact of individual human cytochrome P450 enzymes on oxidative metabolism of anticancer drug lenvatinib. Biomed Pharmacother. 2022;145:112391. View Source
